
4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane” is a chemical compound with the molecular formula C11H16N2OS . It has a molecular weight of 224.32 . The compound is part of the azepane and thiazole families of organic compounds .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane” consists of an azepane ring, which is a seven-membered ring containing one nitrogen atom, and a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.150±0.06 g/cm3 and a predicted boiling point of 370.3±15.0 °C . The melting point and flash point are not available .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
One of the prominent applications of 1,3,4-thiadiazole derivatives, which include compounds like 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane, is their use as potent antimicrobial agents. These compounds have been synthesized and evaluated against various bacterial strains, showing significant inhibitory effects . Their structure allows them to interact with bacterial cell components, disrupting their function and leading to the bacteria’s death.
Antibacterial Activity
These derivatives also exhibit notable antibacterial activity. Studies have shown that they can effectively inhibit the growth of bacteria such as Klebsiella pneumoniae and Staphylococcus hominis. The presence of the N–C–S– moiety in their structure is believed to contribute to this activity .
Antimycobacterial Activity
In the fight against tuberculosis, 1,3,4-thiadiazole derivatives have been screened for their efficacy against Mycobacterium tuberculosis. Some compounds have shown inhibitory activity with minimum inhibitory concentration (MIC) values comparable to standard drugs like ethambutol and ciprofloxacin .
Anticancer Activity
The anticancer potential of these compounds has been explored, particularly against liver carcinoma cell lines such as HepG2. By interfering with the proliferation of cancer cells, these derivatives hold promise for the development of new anticancer therapies .
Antimicrobial Potential of Hydrazide–Hydrazones
Hydrazide–hydrazones are another class of compounds related to 1,3,4-thiadiazole derivatives. They have been synthesized with the aim of obtaining substances with significant antimicrobial activity. This highlights the versatility of the core structure in generating various biologically active molecules .
DNA Interaction Studies
The interaction of these derivatives with DNA has been a subject of interest. Studies involving calf thymus-DNA (CT-DNA) have been conducted to understand the mechanism of interaction, which is crucial for designing drugs that can target genetic material in pathogens or cancer cells .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various enzymes and receptors in the biological system . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which may influence its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as solubility and chemical stability may play a role .
Eigenschaften
IUPAC Name |
(4-methylazepan-1-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-9-3-2-5-13(6-4-9)11(14)10-7-15-8-12-10/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSJIQSXTAJDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

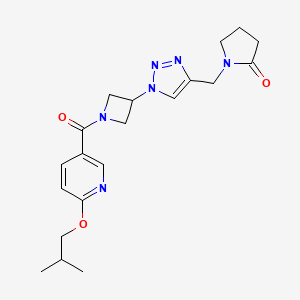
![N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2894555.png)


![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)
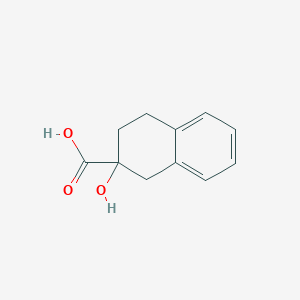
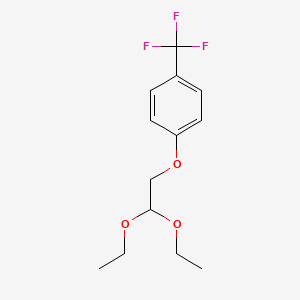
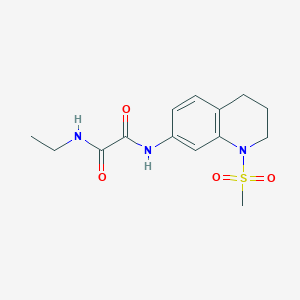
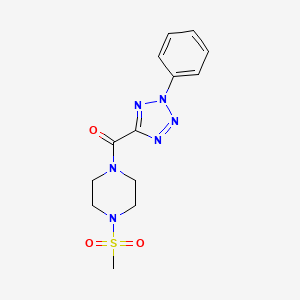
![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2894570.png)

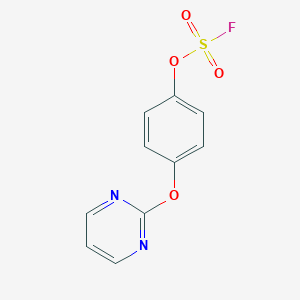
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2894575.png)